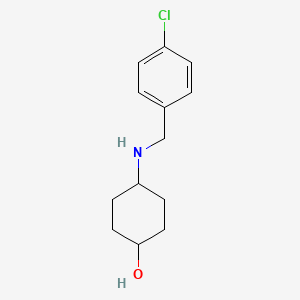

4-(4-Chloro-benzylamino)-cyclohexanol

Description

The compound 4-(4-Chloro-benzylamino)-cyclohexanol is a substituted secondary amine featuring a cyclohexanol (B46403) ring and a 4-chlorobenzyl group. Its molecular structure combines features that are of significant interest in synthetic and medicinal chemistry. The specific arrangement of a polar hydroxyl group, a basic amino group, a rigid cyclohexane (B81311) ring, and a halogenated aromatic moiety suggests a wide range of potential chemical and biological interactions.

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-chlorophenyl)methylamino]cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c14-11-3-1-10(2-4-11)9-15-12-5-7-13(16)8-6-12/h1-4,12-13,15-16H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWZZFNLICGLMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC2=CC=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701223719 | |

| Record name | trans-4-[[(4-Chlorophenyl)methyl]amino]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701223719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1366386-70-0 | |

| Record name | trans-4-[[(4-Chlorophenyl)methyl]amino]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701223719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Chloro Benzylamino Cyclohexanol

Retrosynthetic Analysis of the 4-(4-Chloro-benzylamino)-cyclohexanol Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. semanticscholar.orgd-nb.info For this compound, the primary disconnection point is the C-N bond of the secondary amine. This disconnection approach suggests that the target molecule can be synthesized from two key precursors: 4-hydroxycyclohexanone and 4-chlorobenzylamine. This strategy is based on the well-established reductive amination reaction, a reliable method for forming C-N bonds. semanticscholar.org

The retrosynthetic pathway can be visualized as follows:

Target Molecule: this compound

Disconnection (C-N bond):

Synthon 1: 4-hydroxycyclohexyl cation

Synthon 2: 4-chlorobenzylamide anion

Synthetic Equivalents:

4-hydroxycyclohexanone

4-chlorobenzylamine

This analysis simplifies the synthesis to the formation of an imine or enamine intermediate from the ketone and amine, followed by reduction to the desired secondary amine.

Established Synthetic Routes to this compound

Established methods for the synthesis of amino alcohols like this compound often involve multi-step sequences that allow for the controlled introduction of the required functional groups.

Multi-Step Synthesis Strategies for Amino Alcohols

The synthesis of amino alcohols can be approached through various multi-step strategies. One common method involves the initial preparation of a functionalized cyclohexane (B81311) ring, followed by the introduction of the amino group. For instance, starting from 1,4-cyclohexanedione, a selective mono-reduction can yield 4-hydroxycyclohexanone. researchgate.net This intermediate is then subjected to amination to introduce the desired benzylamino group.

Another approach could involve starting with 4-aminocyclohexanol and performing an N-alkylation with 4-chlorobenzyl halide. However, this method can be prone to over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts as byproducts.

Enzymatic cascades have also been explored for the synthesis of amino alcohols from diols, offering a greener and more sustainable alternative to traditional chemical methods. nih.gov These biocatalytic approaches can provide high selectivity under mild reaction conditions.

Key Intermediate Synthesis and Transformations, including Reductive Amination

The synthesis of the key intermediate, 4-hydroxycyclohexanone, is a critical step. It can be prepared from the selective reduction of 1,4-cyclohexanedione. researchgate.net Once 4-hydroxycyclohexanone is obtained, the most direct and widely used method for the synthesis of this compound is reductive amination.

Reductive amination involves the reaction of a carbonyl compound (4-hydroxycyclohexanone) with an amine (4-chlorobenzylamine) to form an imine intermediate, which is then reduced in situ to the corresponding amine. organic-chemistry.org Various reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride [NaBH(OAc)₃] being common choices due to their selectivity and mild reaction conditions. organic-chemistry.org

The general reaction scheme for the reductive amination is as follows:

Reaction: 4-hydroxycyclohexanone + 4-chlorobenzylamine → this compound

A typical experimental procedure would involve stirring 4-hydroxycyclohexanone and 4-chlorobenzylamine in a suitable solvent, such as methanol or dichloromethane, followed by the portion-wise addition of the reducing agent. The reaction progress is monitored by techniques like thin-layer chromatography (TLC), and upon completion, the product is isolated and purified.

Novel Synthetic Approaches and Methodological Advancements

Recent research has focused on developing more efficient, sustainable, and stereoselective methods for the synthesis of amino alcohols.

Development of Efficient and Sustainable Synthetic Protocols

The development of green and sustainable synthetic methods is a growing area of interest. This includes the use of biocatalysts, such as keto reductases (KREDs) and amine transaminases (ATAs), in one-pot enzymatic cascades. researchgate.net These enzymatic methods can offer high regio- and stereoselectivity, reducing the need for protecting groups and minimizing waste. For example, a one-pot synthesis of 4-aminocyclohexanol isomers has been achieved by combining a KRED and an ATA, starting from 1,4-cyclohexanedione. researchgate.net Such strategies could be adapted for the synthesis of N-substituted derivatives like this compound.

The use of heterogeneous catalysts that can be easily recovered and reused also contributes to the sustainability of the synthetic process.

Stereoselective Synthesis of this compound Isomers

The cyclohexane ring in this compound can exist as cis and trans isomers, depending on the relative orientation of the hydroxyl and amino groups. The stereochemical outcome of the synthesis is often determined by the reduction step of the carbonyl group or the imine intermediate.

Stereoselective synthesis of specific isomers is crucial as different isomers can exhibit distinct biological activities. The reduction of a substituted cyclohexanone can lead to a mixture of diastereomers. The choice of reducing agent and reaction conditions can influence the diastereomeric ratio. For instance, the reduction of 4-tert-butylcyclohexanone with sodium borohydride typically yields a mixture of cis and trans alcohols, with the thermodynamically more stable equatorial alcohol often being the major product.

For the synthesis of specific isomers of this compound, a stereoselective reduction of the intermediate 4-(4-chloro-benzylamino)-cyclohexanone could be employed. Alternatively, starting with a stereochemically pure isomer of 4-aminocyclohexanol and performing the N-benzylation would also lead to a specific isomer of the final product. Biocatalytic methods using stereoselective enzymes can also provide excellent control over the stereochemistry of the final product. researchgate.net

Asymmetric Catalysis in Aminocyclohexanol Synthesis

Asymmetric catalysis is crucial for producing enantiomerically pure aminocyclohexanols, which are valuable precursors for more complex molecules like this compound. A prominent strategy involves chemoenzymatic methods, which utilize the high selectivity of enzymes to control stereochemical outcomes.

One effective one-pot method for synthesizing 4-aminocyclohexanol isomers starts from 1,4-cyclohexanedione. This process employs a combination of a ketoreductase (KRED) and an amine transaminase (ATA) in a catalytic cascade. The modularity of this enzymatic system allows for the selective synthesis of either cis- or trans-4-aminocyclohexanol by choosing stereocomplementary enzymes.

The synthesis can proceed via two main enzymatic pathways:

Route A: A selective mono-reduction of 1,4-cyclohexanedione by a KRED yields 4-hydroxycyclohexanone, which is then aminated by an ATA to form 4-aminocyclohexanol.

Route B: A selective mono-amination of 1,4-cyclohexanedione by an ATA produces 4-aminocyclohexanone, followed by a KRED-catalyzed reduction to the final product.

The high regio- and stereoselectivity of these enzymes minimizes the formation of by-products such as 1,4-cyclohexanediol or 1,4-cyclohexanediamine. The choice of ATA is particularly critical for achieving the desired diastereomer of the aminocyclohexanol precursor. While many ATAs favor the cis-isomer, specific enzymes have been identified that show a preference for the trans product.

Table 1: Performance of Various Amine Transaminases (ATAs) in the Synthesis of 4-Aminocyclohexanol Isomers This table is interactive. Click on the headers to sort the data.

| Enzyme | Origin | Diastereomeric Ratio (cis:trans) | Reference |

|---|---|---|---|

| ATA-234 | Codexis® | 20:80 | |

| Cv-ATA | Chromobacterium violaceum | 8:92 |

This enzymatic approach highlights a key principle of modern asymmetric synthesis: leveraging biocatalysts to perform highly selective transformations under mild, environmentally friendly conditions, providing access to valuable chiral building blocks.

Diastereoselective Control in Cyclohexanol (B46403) Ring Functionalization

Achieving diastereoselective control in the functionalization of a cyclohexane ring is fundamental to synthesizing a specific isomer of a 1,4-disubstituted product like this compound. The relative orientation of the amino and hydroxyl groups (cis or trans) significantly influences the molecule's properties. In disubstituted cyclohexanes, the chair conformation in which bulky substituents occupy equatorial positions is generally more stable due to minimized steric hindrance, specifically 1,3-diaxial interactions. The trans isomer of a 1,4-disubstituted cyclohexane can exist in a stable di-equatorial conformation, whereas the cis isomer must have one axial and one equatorial substituent. Consequently, the trans isomer is often the thermodynamically preferred product.

A primary method for controlling the stereochemistry of the cyclohexanol ring is through the catalytic hydrogenation of aromatic precursors, such as substituted phenols. The choice of catalyst is paramount in directing the diastereoselectivity of this reduction. Conventional hydrogenations of phenols often yield the cis-isomer as the major product. However, recent studies have demonstrated that catalyst selection can "switch" this selectivity.

For instance, a trans-selective arene hydrogenation of various phenol derivatives has been achieved using a commercially available heterogeneous palladium catalyst. This method provides reliable access to trans-configured cyclohexanols. Conversely, employing rhodium-based catalysts for the same reaction can switch the selectivity to favor the formation of the cis-isomer. This switchability is a powerful tool for synthetic chemists, allowing for the targeted synthesis of either diastereomer.

Table 2: Catalyst-Dependent Diastereoselectivity in Arene Hydrogenation This table is interactive. Click on the headers to sort the data.

| Catalyst System | Predominant Isomer | Key Feature | Reference |

|---|---|---|---|

| Palladium (e.g., Pd/Al₂O₃) | trans | Inversion of typical selectivity |

This strategic selection of catalysts enables the synthesis of the desired cyclohexanol backbone, which can then be further functionalized to yield the final target compound with the correct stereochemistry.

Chemo- and Regioselective Functionalization Strategies

Chemo- and regioselectivity are critical when multiple reactive sites are present in a precursor molecule. In the context of synthesizing this compound, these principles are well-illustrated by the chemoenzymatic cascade reactions starting from 1,4-cyclohexanedione. This symmetrical starting material contains two identical carbonyl groups, making selective functionalization a challenge for traditional chemical methods.

Enzymatic catalysts, however, can exhibit exquisite selectivity. In the one-pot synthesis of 4-aminocyclohexanol, the first step—whether it is reduction by a KRED or amination by an ATA—must occur at only one of the two carbonyl groups. The success of this cascade relies on the high chemo- and regioselectivity of the chosen enzymes, which prevents the reaction from proceeding to undesired symmetrically functionalized products like 1,4-cyclohexanediol or 1,4-cyclohexanediamine.

The enzymes are selective for the ketone functional group over any intermediate alcohol or amine groups (chemoselectivity) and can distinguish between the two identical carbonyls in the starting material, effectively

Stereochemical Aspects and Conformational Analysis of 4 4 Chloro Benzylamino Cyclohexanol

Isomeric Forms of 4-(4-Chloro-benzylamino)-cyclohexanol (cis/trans, enantiomers)

The structure of this compound features two stereocenters on the cyclohexane (B81311) ring: carbon C-1, bonded to the hydroxyl group, and carbon C-4, bonded to the 4-chlorobenzylamino group. The presence of these two stereocenters gives rise to multiple stereoisomers.

The relative orientation of the hydroxyl and the 4-chlorobenzylamino groups on the cyclohexane ring leads to the formation of diastereomers, which are designated as cis and trans. libretexts.org

Cis Isomer : In the cis isomer, both the hydroxyl group and the 4-chlorobenzylamino group are on the same face of the cyclohexane ring (both pointing up or both pointing down). libretexts.orgyoutube.com

Trans Isomer : In the trans isomer, the two substituents are on opposite faces of the ring (one pointing up and one pointing down). libretexts.orgyoutube.com

Furthermore, both the cis and trans isomers are chiral because they lack a plane of symmetry. Consequently, each diastereomer exists as a pair of enantiomers (non-superimposable mirror images). This results in a total of four possible stereoisomers for this compound.

The specific stereochemistry of such aminocyclohexanol derivatives is often critical for their biological activity, as the three-dimensional arrangement dictates how the molecule interacts with biological targets. For instance, in related compounds, the trans configuration has been found to be crucial for certain pharmacological effects.

Table 1: Isomeric Forms of this compound

| Isomer Type | Description | Number of Stereoisomers |

|---|---|---|

| Diastereomers | Stereoisomers that are not mirror images of each other. | 2 (cis and trans) |

| cis-isomer | Hydroxyl and 4-chlorobenzylamino groups on the same side of the ring. | 1 pair of enantiomers |

| trans-isomer | Hydroxyl and 4-chlorobenzylamino groups on opposite sides of the ring. | 1 pair of enantiomers |

| Enantiomers | Non-superimposable mirror images. | 2 pairs (one for cis, one for trans) |

| Total | | 4 |

Conformational Analysis of the Cyclohexanol (B46403) Ring System

The cyclohexane ring exists as an equilibrium between two interconverting chair conformations, a process known as a ring flip. youtube.com In any chair conformation, the substituent bonds are either axial (perpendicular to the general plane of the ring) or equatorial (pointing out from the perimeter of the ring). youtube.com During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial. youtube.comgmu.edu

For trans-4-(4-chloro-benzylamino)-cyclohexanol , the most stable conformation is the one where both the bulky hydroxyl and 4-chlorobenzylamino groups occupy equatorial positions. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that occur when large groups are in axial positions. libretexts.orglibretexts.org A ring flip would force both large groups into highly unfavorable axial positions.

For cis-4-(4-chloro-benzylamino)-cyclohexanol , one substituent must be axial while the other is equatorial. libretexts.org The two chair conformers in equilibrium will have one group axial and the other equatorial. The preferred conformation will be the one that places the larger substituent in the more stable equatorial position. libretexts.org

Substituents on a cyclohexane ring generally prefer the equatorial position to avoid steric strain with axial atoms at the C-3 and C-5 positions (1,3-diaxial interactions). libretexts.orgfiveable.me The energetic cost of a substituent being in the axial position is quantified by its "A-value." Larger substituents experience greater steric repulsion and thus have a stronger preference for the equatorial position. libretexts.orgfiveable.me

Table 2: Estimated Conformational Preferences of Substituents

| Substituent | A-value (kJ/mol) (Approximate) | Preferred Position | Rationale |

|---|---|---|---|

| -OH (Hydroxyl) | 2.1 - 4.2 | Equatorial | Moderate steric bulk. |

| -NH-R (Amino group) | ~4.6 | Equatorial | Significant steric bulk. |

| -CH₂-Aryl (Benzyl group) | ~6.3 | Equatorial | High steric bulk. |

| -NH-CH₂-Ph-Cl | >6.3 | Strongly Equatorial | Very high steric bulk due to the entire substituted benzylamino group. |

Note: A-values are context-dependent and serve as a general guide. The value for the 4-chlorobenzylamino group is an estimation based on similar, large substituents.

Spectroscopic and Diffraction Techniques for Stereochemical Assignment

Determining the precise stereochemistry of the isomers of this compound requires advanced analytical methods. NMR spectroscopy and X-ray crystallography are the most powerful techniques for this purpose.

NMR spectroscopy is a primary tool for distinguishing between diastereomers like the cis and trans isomers. jeol.com The chemical shifts and coupling constants of the ring protons, especially the protons on C-1 and C-4 (the H-C-O and H-C-N protons), are highly sensitive to their axial or equatorial orientation.

Chemical Shift: Axial protons are typically shielded by the electron clouds of the C-C bonds of the ring and appear at a higher field (lower ppm) in the ¹H NMR spectrum compared to their equatorial counterparts.

Coupling Constants (J-values): The coupling constant between adjacent axial protons (J_ax-ax) is typically large (10-13 Hz), while axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings are smaller (2-5 Hz).

By analyzing the multiplicity and coupling constants of the signals for the protons at C-1 and C-4, the cis and trans isomers can be differentiated. For the stable conformation of the trans isomer (di-equatorial substituents), the C-1 and C-4 protons would be axial, showing large axial-axial couplings. For the stable conformation of the cis isomer (larger group equatorial), one proton (at C-1) would be equatorial and the other (at C-4) would be axial.

While NMR can distinguish diastereomers, it cannot differentiate between enantiomers, which have identical spectra in an achiral solvent. To determine enantiomeric purity or assign absolute configuration, a chiral derivatizing agent, such as Mosher's acid, can be used. researchgate.netusm.edu Reacting the amine or alcohol with the chiral agent produces new diastereomeric amides or esters, which will have distinct and quantifiable signals in the NMR spectrum. researchgate.net

Table 3: Hypothetical ¹H NMR Data for Isomer Differentiation

| Isomer | H-1 (proton on C-OH) | H-4 (proton on C-NHR) | Expected Coupling Pattern |

|---|---|---|---|

| trans (stable conformer) | Axial | Axial | Triplet of triplets with large J_ax-ax couplings (~10-12 Hz). |

| cis (stable conformer) | Equatorial | Axial | Multiplet with small J_eq-ax and J_eq-eq couplings (~3-5 Hz). |

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govnih.gov This technique provides an unambiguous and precise measurement of bond lengths, bond angles, and the spatial arrangement of all atoms in the crystal lattice. nih.gov

For this compound, an X-ray crystal structure analysis would:

Confirm the cis or trans relationship between the hydroxyl and 4-chlorobenzylamino groups.

Reveal the preferred chair conformation adopted by the molecule in the solid state.

If a single enantiomer is crystallized (often achieved through chiral resolution or asymmetric synthesis), the analysis can determine its absolute configuration (i.e., the R/S designation at both C-1 and C-4 stereocenters). nih.gov

The structure of the related 4-chlorobenzyl chloride has been determined by X-ray diffraction, showing a planar chlorobenzene (B131634) ring. mdpi.com This information is consistent with the expected geometry of the substituent in this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 4 Chloro Benzylamino Cyclohexanol

Comprehensive NMR Spectroscopy for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 4-(4-Chloro-benzylamino)-cyclohexanol, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation. The analysis must consider the stereochemistry of the cyclohexanol (B46403) ring, which can exist in cis and trans isomeric forms, leading to distinct spectral features. In the trans isomer, both substituents can occupy equatorial positions in the stable chair conformation, whereas in the cis isomer, one must be axial and the other equatorial. This difference significantly impacts the chemical shifts and coupling constants of the cyclohexyl protons.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to exhibit distinct signals for the aromatic, benzylic, and cyclohexanol ring protons. The aromatic protons of the 4-chlorobenzyl group are expected to appear as two doublets in the range of δ 7.2-7.4 ppm, characteristic of a para-substituted benzene ring. The benzylic methylene protons (-CH₂-) should present as a singlet or a closely coupled system around δ 3.7-3.9 ppm. The proton attached to the nitrogen (N-H) would likely appear as a broad singlet, its chemical shift being dependent on solvent and concentration.

The cyclohexanol ring protons would show complex multiplets in the aliphatic region (δ 1.2-3.6 ppm). The methine proton attached to the hydroxyl-bearing carbon (CH-OH) and the methine proton attached to the nitrogen-bearing carbon (CH-N) are the most downfield among the ring protons, with expected chemical shifts around δ 3.5-3.7 ppm and δ 2.5-2.8 ppm, respectively. The exact chemical shifts and multiplicities of these methine protons are highly dependent on their axial or equatorial orientation, which differs between the cis and trans isomers. For instance, an axial proton typically resonates at a higher field (more shielded) than its equatorial counterpart.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The aromatic carbons of the 4-chlorobenzyl group are expected to produce four signals. The carbon bearing the chlorine atom (C-Cl) would be found around δ 132-134 ppm, while the ipso-carbon attached to the methylene group would appear near δ 138-140 ppm. The other two aromatic carbons would resonate in the δ 128-130 ppm region. The benzylic carbon (-CH₂-) is anticipated around δ 50-55 ppm. Within the cyclohexanol ring, the carbon attached to the hydroxyl group (C-OH) is the most deshielded, with a predicted chemical shift of δ 70-75 ppm. The carbon attached to the amino group (C-N) would likely appear in the range of δ 55-60 ppm. The remaining methylene carbons of the cyclohexane (B81311) ring would produce signals in the δ 25-35 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic C-H (ortho to CH₂) | 7.30 (d, J ≈ 8.5 Hz) | 129.5 |

| Aromatic C-H (ortho to Cl) | 7.25 (d, J ≈ 8.5 Hz) | 128.5 |

| Aromatic C-Cl | - | 133.0 |

| Aromatic C-ipso | - | 139.0 |

| Benzylic CH₂ | 3.80 (s) | 52.0 |

| N-H | Variable (broad s) | - |

| Cyclohexyl CH-OH | 3.60 (m) | 72.0 |

| Cyclohexyl CH-N | 2.60 (m) | 58.0 |

| Cyclohexyl CH₂ (adjacent to CH-OH/CH-N) | 1.8-2.1 (m) | 32.0 |

High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound, the molecular formula is C₁₃H₁₈ClNO. The expected exact mass can be calculated and compared with the experimental value from HRMS, typically within a few parts per million (ppm), to validate the elemental composition. The presence of chlorine is readily identified by the characteristic M+2 isotopic peak, with an intensity approximately one-third that of the molecular ion peak (M+), due to the natural abundance of the ³⁷Cl isotope.

Electron Ionization (EI) mass spectrometry would induce characteristic fragmentation of the molecule, providing valuable structural information. The fragmentation pattern is predicted to be dominated by several key cleavage pathways:

Alpha-cleavage: The most favorable cleavage in amines is the C-C bond adjacent to the nitrogen atom. This would lead to the formation of a resonance-stabilized 4-chlorobenzyl iminium cation.

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen is highly probable, leading to the formation of the stable 4-chlorobenzyl cation at m/z 125/127. This is often a very prominent peak in the spectrum of benzyl (B1604629) compounds.

Loss of Water: Alcohols frequently undergo dehydration, leading to a peak at M-18. In this case, it would correspond to the loss of a water molecule from the cyclohexanol ring.

Cyclohexane Ring Fragmentation: The cyclohexanol ring can undergo cleavage, leading to the loss of neutral fragments like ethene (C₂H₄) or other small hydrocarbons.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Notes |

|---|---|---|

| 240/242 | [C₁₃H₁₉ClNO]⁺ | Molecular Ion (M⁺) |

| 222/224 | [M - H₂O]⁺ | Loss of water from the cyclohexanol ring |

| 125/127 | [C₇H₆Cl]⁺ | 4-Chlorobenzyl cation (from benzylic cleavage) |

| 115 | [C₆H₁₃N]⁺ | Cyclohexylamine radical cation after cleavage |

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H, N-H, C-H, C-N, C-O, and C-Cl bonds.

A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding.

A weaker, sharper band in a similar region (3300-3400 cm⁻¹) is expected for the N-H stretching of the secondary amine.

Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclohexyl and benzylic groups will be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

The C-O stretching vibration of the secondary alcohol should produce a strong band in the 1050-1100 cm⁻¹ region.

The C-N stretching vibration is expected in the 1100-1250 cm⁻¹ range.

Aromatic C=C stretching vibrations will give rise to several peaks in the 1450-1600 cm⁻¹ region.

The C-Cl stretching vibration for the chlorobenzene (B131634) moiety is anticipated to show a strong absorption in the 1000-1100 cm⁻¹ range, typical for para-substitution.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations, especially the symmetric "ring-breathing" mode around 1000 cm⁻¹, are often strong in the Raman spectrum. The C-Cl stretch is also typically Raman active. Aliphatic C-H stretching and bending modes will also be visible.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (H-bonded) | 3200-3500 | Weak | Broad, Strong |

| N-H Stretch | 3300-3400 | 3300-3400 | Weak-Medium, Sharp |

| Aromatic C-H Stretch | 3030-3100 | 3030-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 | Strong |

| Aromatic C=C Stretch | 1450-1600 | 1580-1610 | Medium-Strong |

| C-N Stretch | 1100-1250 | Variable | Medium |

| C-O Stretch | 1050-1100 | Variable | Strong |

Computational and Theoretical Chemistry Studies of 4 4 Chloro Benzylamino Cyclohexanol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve the Schrödinger equation (or its density-based equivalent) to determine molecular orbital energies, charge distributions, and other electronic characteristics.

Density Functional Theory (DFT) has become a primary tool for computational chemistry, offering a favorable balance between accuracy and computational cost, making it well-suited for molecules the size of 4-(4-chloro-benzylamino)-cyclohexanol. dntb.gov.ua DFT methods are used to optimize the molecular geometry, predicting bond lengths, angles, and dihedrals for the most stable arrangement of atoms.

Once the geometry is optimized, a range of electronic properties can be calculated to describe the molecule's stability and potential reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity. researchgate.net

Further analysis can yield global reactivity descriptors, which provide a quantitative measure of the molecule's chemical behavior. mdpi.com These descriptors, such as electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω), are derived from the HOMO and LUMO energies. mdpi.com For instance, the electrophilicity index helps classify the molecule's ability to act as an electrophile in reactions. mdpi.com The molecular electrostatic potential (MEP) map can also be generated to visualize electron-rich and electron-poor regions, identifying likely sites for nucleophilic and electrophilic attack. researchgate.net

Below is a table representing typical data that would be generated from a DFT analysis of this compound, calculated at a common level of theory like B3LYP/6-311G++.

Table 1: Representative DFT-Calculated Electronic Properties

| Parameter | Value (Hypothetical) | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Electron-donating capability |

| LUMO Energy | -0.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.4 eV | Chemical stability, low reactivity |

| Electronegativity (χ) | 3.5 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.7 eV | Resistance to change in electron distribution |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical data. While highly accurate, these methods are computationally more demanding than DFT. They would typically be reserved for refining calculations on specific aspects of this compound, such as determining the precise energy difference between the cis and trans isomers of the cyclohexanol (B46403) ring or calculating a highly accurate rotational barrier for the benzyl (B1604629) group.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum methods describe a static, optimized structure, Molecular Dynamics (MD) simulations provide insight into the molecule's dynamic behavior over time. nih.gov MD simulations are crucial for understanding the conformational flexibility of this compound and its interactions with its environment, such as a solvent.

An MD simulation begins by placing the molecule in a simulation box, often filled with solvent molecules like water, to mimic solution-phase conditions. A force field—a set of parameters that defines the potential energy of the system—is chosen to govern the interactions between atoms. The simulation then calculates the forces on each atom and solves Newton's equations of motion, tracking the position and velocity of every atom over a series of small time steps.

This process generates a trajectory that reveals the accessible conformations of the molecule. For this compound, this would include the chair-boat interconversion of the cyclohexanol ring and the rotation of the benzylamino substituent. Analysis of the trajectory can identify the most stable (lowest energy) conformations and the energy barriers between them. Furthermore, MD simulations explicitly model intermolecular interactions, such as hydrogen bonds between the molecule's hydroxyl and amino groups and surrounding water molecules, which are critical for understanding its solubility and behavior in a protic environment.

Table 2: Typical Parameters for an MD Simulation

| Parameter | Example Value/Setting | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM | Defines atomic interactions |

| Solvent | TIP3P Water Model | Simulates an aqueous environment |

| Box Type | Cubic | Defines simulation boundaries |

| Temperature | 300 K | Simulates room temperature conditions |

| Pressure | 1 atm | Simulates standard atmospheric pressure |

| Simulation Time | 100 ns | Duration of the dynamics simulation |

In Silico Predictions of Reactivity and Selectivity

Building upon quantum chemical calculations, in silico models can predict how and where this compound is most likely to react.

The concept of Fukui functions is a powerful tool derived from DFT for predicting local reactivity. mdpi.com The Fukui function indicates the change in electron density at a specific atomic site when an electron is added to or removed from the molecule. This allows for the identification of the atoms most susceptible to:

Nucleophilic attack (where the molecule is attacked by a nucleophile), corresponding to the site with the highest value of the Fukui function for electron addition.

Electrophilic attack (where the molecule attacks an electrophile), corresponding to the site with the highest value of the Fukui function for electron removal.

For this compound, the nitrogen atom of the amino group and the oxygen of the hydroxyl group would be predicted as primary sites for electrophilic attack. The aromatic ring contains regions that are susceptible to electrophilic substitution, with the chlorine atom acting as a deactivating but ortho-, para-directing group.

Selectivity, such as regioselectivity or stereoselectivity, can also be modeled by comparing the activation energies for different reaction pathways. By calculating the energy profiles of transition states for various potential reactions, chemists can predict which product is more likely to form.

Table 3: Predicted Local Reactivity Sites (Hypothetical)

| Atom/Region | Predicted Reactivity Type | Rationale |

|---|---|---|

| Nitrogen Atom | Nucleophilic Site | High electron density due to lone pair |

| Oxygen Atom | Nucleophilic Site / H-bond donor | Lone pairs and polar O-H bond |

| Aromatic Ring (ortho to -CH2NH-) | Site for Electrophilic Attack | Activating effect of the alkylamino group |

Molecular Modeling and Simulation of Potential Interactions in Defined Chemical Environments

Molecular modeling can simulate how this compound interacts with specific, complex chemical environments, most notably the active site of a biological target like an enzyme or receptor. Techniques like molecular docking are used to predict the preferred binding orientation and affinity of the molecule within a protein's binding pocket. mdpi.com

In a typical docking study, the 3D structure of the target protein is obtained, and computational algorithms "dock" the ligand (this compound) into the active site in numerous possible conformations. Each resulting pose is scored based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This process can identify key amino acid residues that interact with the ligand and provide an estimated binding energy, which suggests the stability of the complex. nih.gov Following docking, MD simulations can be run on the protein-ligand complex to validate the stability of the predicted binding pose and observe how the components adjust to each other over time. nih.gov

Table 4: Representative Molecular Docking Results (Hypothetical)

| Parameter | Result | Interpretation |

|---|---|---|

| Target Protein | Kinase X | Potential enzyme target |

| Binding Energy | -8.5 kcal/mol | Strong predicted binding affinity |

| Key Interacting Residues | Asp180, Lys72, Phe80 | Amino acids forming crucial bonds/contacts |

| Hydrogen Bonds | N-H···O=C (Asp180) O-H···N (Lys72) | Specific hydrogen bonds stabilizing the complex |

Chemical Reactivity and Derivatization of 4 4 Chloro Benzylamino Cyclohexanol

Functional Group Interconversions on the Cyclohexanol (B46403) Moiety

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-(4-Chloro-benzylamino)-cyclohexanone. This transformation can be achieved using a range of common oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation. The resulting ketone provides a new electrophilic center for further derivatization, including the formation of imines, oximes, or hydrazones.

Esterification and Etherification: The hydroxyl group can readily undergo esterification with various carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. Similarly, etherification reactions, such as the Williamson ether synthesis, can be used to introduce a wide array of alkyl or aryl substituents. These modifications are crucial for probing the impact of lipophilicity and steric bulk on the molecule's biological activity.

| Reaction Type | Reagents | Product Functional Group |

| Oxidation | Pyridinium chlorochromate (PCC), Swern Oxidation | Ketone |

| Esterification | Carboxylic acid (or derivative), Acid catalyst | Ester |

| Etherification | Alkyl halide, Base (e.g., NaH) | Ether |

Reactions Involving the Secondary Amine Functionality

The secondary amine in 4-(4-Chloro-benzylamino)-cyclohexanol is a versatile functional group that can participate in a variety of chemical reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

N-Alkylation and N-Acylation: The nitrogen atom can be alkylated using alkyl halides or reductively aminated with aldehydes or ketones to introduce additional alkyl groups. N-acylation with acyl chlorides or anhydrides yields the corresponding amides. These reactions are fundamental in modifying the basicity and nucleophilicity of the amine, which can significantly influence its biological interactions.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, leads to the formation of sulfonamides. This functional group is a common feature in many biologically active molecules and can act as a hydrogen bond donor and acceptor.

| Reaction Type | Reagents | Product Functional Group |

| N-Alkylation | Alkyl halide, Base | Tertiary Amine |

| N-Acylation | Acyl chloride/anhydride (B1165640), Base | Amide |

| N-Sulfonylation | Sulfonyl chloride, Base | Sulfonamide |

Modifications to the Chlorobenzyl Substituent

The aromatic ring of the chlorobenzyl group offers further opportunities for derivatization, primarily through electrophilic aromatic substitution reactions. However, the chlorine atom is a deactivating group and an ortho-, para-director, which will influence the regioselectivity of these reactions.

Nitration and Halogenation: Under carefully controlled conditions, the aromatic ring can be nitrated or further halogenated. The position of the incoming electrophile will be directed by the existing chlorine atom and the activating effect of the benzylic methylene group.

Cross-Coupling Reactions: The carbon-chlorine bond can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. These powerful methods allow for the introduction of a wide range of substituents, including alkyl, aryl, and amino groups, directly onto the aromatic ring, providing a powerful tool for SAR studies.

Synthesis of Analogs and Derivatives for Structure-Reactivity/Property Relationship Investigations

The systematic derivatization of this compound at its various reactive sites is a key strategy for conducting structure-reactivity and structure-property relationship studies. By synthesizing a library of analogs with specific modifications, researchers can probe how changes in the molecular structure affect its chemical properties and biological activity.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity Assessment and Isomer Separation (HPLC, GC)

Chromatographic methods are fundamental for assessing the purity and separating the isomers of "4-(4-Chloro-benzylamino)-cyclohexanol." High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for these applications.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of "this compound," particularly due to the compound's polarity imparted by the hydroxyl and amino groups. A reversed-phase HPLC method would likely be effective, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. The composition of the mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol, can be optimized to achieve the desired separation of the main compound from any impurities or starting materials. researchgate.net The presence of the chromophoric benzyl (B1604629) group allows for straightforward detection using a UV detector. researchgate.net For complex mixtures, gradient elution, where the mobile phase composition is changed over the course of the analysis, can be employed to improve resolution.

Gas Chromatography (GC):

GC is another viable option for the analysis of "this compound," especially for assessing the presence of volatile impurities. researchgate.netgcms.cz However, the polarity and relatively high molecular weight of the compound may necessitate derivatization to increase its volatility and thermal stability, preventing peak tailing and improving chromatographic performance. researchgate.netgcms.czjfda-online.com The choice of a suitable capillary column, such as one with a mid-polarity phase, would be critical for separating the cis and trans isomers of the cyclohexanol (B46403) ring.

A key challenge in the analysis of "this compound" is the separation of its stereoisomers. The cyclohexanol ring can exist in cis and trans configurations with respect to the substituents. Specialized chiral stationary phases in both HPLC and GC can be used to resolve these enantiomers and diastereomers, which is essential for stereoselective synthesis and biological activity studies.

Table 1: Comparison of Chromatographic Techniques for the Analysis of this compound

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

|---|---|---|

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |

| Applicability to Target Compound | Well-suited due to the compound's polarity. Can often be analyzed directly. | May require derivatization to increase volatility and thermal stability. gcms.czjfda-online.com |

| Stationary Phase (Typical) | Reversed-phase (e.g., C18, C8) or normal-phase. Chiral phases for isomer separation. | Various capillary columns (e.g., DB-5, Carbowax). Chiral phases for isomer separation. |

| Mobile Phase | Liquid (e.g., acetonitrile/water, methanol/buffer). researchgate.net | Inert gas (e.g., helium, nitrogen, hydrogen). |

| Detection | UV-Vis, Mass Spectrometry (MS), Refractive Index (RI). | Flame Ionization Detector (FID), Mass Spectrometry (MS). |

| Isomer Separation | Effective with chiral stationary phases or chiral mobile phase additives. | Possible with appropriate columns, often enhanced by derivatization. |

| Purity Assessment | Can separate non-volatile impurities and starting materials effectively. nih.gov | Excellent for volatile impurities. |

Quantitative Analysis Methods in Research Samples

For quantitative analysis of "this compound" in research samples, both HPLC and GC can be utilized, provided the methods are properly validated.

Method Validation:

A validated analytical method ensures the reliability of the obtained results. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by creating a calibration curve from a series of standards of known concentration. researchgate.netnih.gov

Accuracy: The closeness of the measured value to the true value. It is often determined by spike-recovery experiments, where a known amount of the analyte is added to a sample matrix and the recovery is calculated. nih.govresearchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.netnih.govresearchgate.net

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net

External and Internal Standard Methods:

Quantitative analysis is typically performed using either an external standard or an internal standard method. The external standard method involves creating a calibration curve with standards prepared in a clean solvent. The internal standard method involves adding a known amount of a different, non-interfering compound (the internal standard) to both the standards and the samples. The ratio of the analyte peak area to the internal standard peak area is then used for quantification. This method can compensate for variations in injection volume and sample preparation.

Development of Specialized Analytical Protocols for Complex Matrices (e.g., reaction mixtures)

Analyzing "this compound" in complex matrices such as reaction mixtures presents unique challenges due to the presence of starting materials, reagents, by-products, and intermediates. Developing a specialized analytical protocol is essential for accurate monitoring of reaction progress and for impurity profiling.

Sample Preparation:

The first step in analyzing complex matrices is often sample preparation. This may involve:

Dilution: To bring the analyte concentration within the linear range of the analytical method.

Filtration: To remove particulate matter that could clog the analytical column.

Extraction: Liquid-liquid extraction or solid-phase extraction (SPE) can be used to separate the analyte of interest from interfering matrix components. For instance, the basic nature of the amino group in "this compound" could be exploited for selective extraction.

Method Optimization:

The chromatographic method itself needs to be optimized for the specific matrix. In HPLC, this may involve adjusting the mobile phase composition, pH, and gradient profile to achieve separation from all potential impurities. In GC, the temperature program can be modified to resolve closely eluting peaks. The use of a mass spectrometer as a detector (HPLC-MS or GC-MS) is highly advantageous for analyzing complex mixtures as it provides mass information that can help in the identification of unknown peaks. nih.govresearchgate.net

Derivatization Techniques for Enhanced Analytical Detection and Separation

Derivatization involves chemically modifying the analyte to produce a new compound with properties that are more suitable for a particular analytical method. researchgate.netgcms.czsci-hub.se For "this compound," derivatization can be employed to:

Increase Volatility for GC Analysis: The hydroxyl and secondary amine groups can be derivatized to make the molecule more volatile and less prone to adsorption in the GC system. researchgate.netgcms.cz

Enhance Detector Response: Introducing a chromophore or fluorophore can significantly improve the sensitivity of UV or fluorescence detection in HPLC. sci-hub.se

Improve Chromatographic Separation: Derivatization can alter the retention characteristics of the analyte, potentially improving its separation from interfering peaks. jfda-online.com

Common Derivatization Reactions:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the hydroxyl and amino groups into their trimethylsilyl (B98337) ethers and amines, respectively. gcms.cz These derivatives are generally more volatile and thermally stable. gcms.cz

Acylation: The hydroxyl and amino groups can be acylated using reagents like acetic anhydride (B1165640), trifluoroacetic anhydride (TFAA), or pentafluoropropionic anhydride (PFPA). jfda-online.com The resulting esters and amides are more volatile and can be more readily detected by electron capture detection (ECD) in GC if fluorinated acylating agents are used. jfda-online.com

Alkylation: This is a common method for derivatizing active hydrogens in a sample molecule. researchgate.netgcms.cz For instance, esterification is a popular alkylation method that can be used. gcms.cz

Table 2: Potential Derivatization Reagents for this compound

| Derivatization Reagent | Functional Group Targeted | Resulting Derivative | Analytical Enhancement |

|---|---|---|---|

| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | -OH, -NH | Trimethylsilyl ether/amine | Increased volatility and thermal stability for GC. gcms.cz |

| TFAA (Trifluoroacetic anhydride) | -OH, -NH | Trifluoroacetyl ester/amide | Increased volatility for GC and enhanced ECD response. jfda-online.com |

| PFBBr (Pentafluorobenzyl bromide) | -OH, -NH | Pentafluorobenzyl ether/amine | Enhanced ECD response in GC. researchgate.net |

| Dansyl Chloride | -NH | Dansyl sulfonamide | Fluorescent derivative for enhanced HPLC detection. |

Q & A

Basic: What synthetic routes are commonly employed to prepare 4-(4-Chloro-benzylamino)-cyclohexanol, and what purification methods are recommended?

Answer:

The compound is typically synthesized via condensation reactions between substituted benzylamines and cyclohexanol derivatives. For example, a related compound, ambroxol (4-(2-amino-3,5-dibromobenzylamino)-cyclohexanol), is synthesized by reacting 3-methoxysalicylaldehyde with a substituted benzylamine in methanol, followed by crystallization . Key steps include:

- Condensation: Reacting 4-chlorobenzylamine with a cyclohexanol derivative under reflux in a polar solvent (e.g., methanol).

- Purification: Recrystallization using methanol or ethanol to isolate the product. Chromatography (e.g., silica gel) may be used for intermediates.

- Characterization: Confirmation via NMR, IR, and mass spectrometry.

Advanced: How can response surface methodology (RSM) optimize reaction conditions for synthesizing this compound?

Answer:

RSM, such as the Box-Behnken design, enables simultaneous optimization of variables (e.g., temperature, molar ratios, catalyst loading). For example, in cyclohexane oxidation, RSM identified optimal conditions for maximizing cyclohexanol yield by analyzing interactions between variables like reaction time, oxidant concentration, and temperature . Steps include:

- Variable Screening: Identify critical parameters (e.g., solvent polarity, amine/cyclohexanol ratio).

- Model Development: Use ANOVA to validate statistical significance of factors.

- Validation: Confirm predicted yields experimentally. This approach reduces trial-and-error experimentation and resolves data contradictions from varying protocols.

Basic: What analytical techniques confirm the molecular structure and purity of this compound?

Answer:

- X-ray Crystallography: Determines molecular conformation and crystal packing. For instance, a related compound exhibited a chair conformation for the cyclohexanol ring and intramolecular O–H⋯N hydrogen bonding .

- Spectroscopy:

- NMR: Assigns proton environments (e.g., aromatic protons from the 4-chlorobenzyl group).

- IR: Confirms functional groups (e.g., hydroxyl, amine stretches).

- Chromatography: HPLC or GC-MS assesses purity and identifies byproducts.

Advanced: How does intramolecular hydrogen bonding influence the solid-state conformation of this compound?

Answer:

Intramolecular hydrogen bonds (e.g., O–H⋯N) stabilize specific conformations. In a structurally similar compound, the O–H⋯N bond between the hydroxyl and amine groups locked the benzylamino group in a planar arrangement relative to the cyclohexanol ring, reducing steric strain and directing crystal packing along the b-axis via intermolecular O–H⋯O bonds . Computational modeling (e.g., DFT) can predict bond angles and stabilization energies.

Advanced: How do solvent polarity and catalyst selection affect functional group modifications (e.g., acetylation) in cyclohexanol derivatives?

Answer:

- Solvent Effects: Polar aprotic solvents (e.g., dichloromethane) enhance nucleophilic catalysis by stabilizing charged intermediates. For example, DMAP-catalyzed acetylation of cyclohexanol in CH₂Cl₂ followed first-order kinetics with respect to acetic anhydride and catalyst .

- Catalyst Design: Nucleophilic catalysts (e.g., DMAP) lower activation energy by forming acetylpyridinium intermediates. Competing base-catalyzed pathways are less efficient due to higher energy barriers .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.

- Storage: Keep in sealed containers away from oxidizers and moisture.

- Emergency Measures: Neutralize spills with inert absorbents; consult SDS for first-aid guidelines (e.g., eye irrigation with water) .

Advanced: How can multivariate analysis address discrepancies in reported reaction yields for this compound?

Answer:

Discrepancies often arise from uncontrolled variables (e.g., impurities, mixing efficiency). Multivariate analysis:

- Identifies Confounding Factors: Use principal component analysis (PCA) to detect hidden variables (e.g., trace moisture).

- Quantifies Interactions: Fractional factorial designs isolate synergistic effects (e.g., catalyst-solvent interactions).

- Replicates Critical Conditions: Repeat experiments under optimized parameters from RSM to validate reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.